molecular formula C21H17FN2O2S2 B2410322 3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 862825-60-3

3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No.: B2410322
CAS No.: 862825-60-3
M. Wt: 412.5
InChI Key: ZDJGPGXFEAQXGM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H17FN2O2S2 and its molecular weight is 412.5. The purity is usually 95%.
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Biological Activity

3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its molecular formula C17H16FNOSC_{17}H_{16}F_NOS and characterized by the presence of a thieno[3,2-d]pyrimidin core. The fluorophenyl and phenacyl groups contribute to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thieno[3,2-d]pyrimidines have shown effectiveness against various bacterial strains and fungi. The presence of the fluorophenyl group is often linked to enhanced potency due to increased lipophilicity and better membrane penetration .

Anticancer Activity

Research has highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . The specific compound of interest may share similar mechanisms, potentially acting as a dual inhibitor targeting multiple pathways involved in cancer progression.

Enzyme Inhibition

The biological activity of this compound may also stem from its ability to inhibit specific enzymes. For example, studies on related compounds have shown that they can inhibit kinases involved in cell signaling pathways critical for tumor growth . This suggests that the compound may serve as a lead for developing targeted therapies in oncology.

Case Studies

  • In Vitro Studies : A study on structurally similar thieno[3,2-d]pyrimidines revealed an IC50 value in the low micromolar range against several cancer cell lines . The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
  • Molecular Docking Studies : Computational studies using molecular docking simulations indicate strong binding affinities with key proteins involved in cancer metabolism and proliferation. Binding energies ranged from -10.5 to -11.5 kcal/mol, suggesting a stable interaction with target sites .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membrane integrity
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of kinase activity

Properties

IUPAC Name

3-(4-fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S2/c1-13-11-17-19(28-13)20(26)24(16-9-7-15(22)8-10-16)21(23-17)27-12-18(25)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJGPGXFEAQXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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